molecular formula C6H12ClNO2 B1139219 Vigabatrin Hydrochloride CAS No. 1391054-02-6

Vigabatrin Hydrochloride

Numéro de catalogue B1139219
Numéro CAS: 1391054-02-6
Poids moléculaire: 165.62
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vigabatrin Hydrochloride is a pharmacological agent designed to enhance the function of gamma-aminobutyric acid (GABA) in the central nervous system (CNS). This enhancement is achieved by increasing brain concentrations of GABA, which in turn, seems to decrease the propagation of abnormal hypersynchronous discharges, thus reducing seizure activity. Vigabatrin has shown promise particularly in the treatment of refractory seizure disorders, demonstrating efficacy as an 'add-on' therapy by significantly reducing seizure frequency in a notable fraction of patients (Grant & Heel, 2012).

Synthesis Analysis

Vigabatrin is synthesized through a series of chemical reactions starting from 5-hydroxymethyl-2-pyrrolidone tosylate and NaCN-[14C]. A crucial step in its synthesis involves the reduction of the resulting nitrile in the presence of excess dimethylamine, which leads to the formation of the vigabatrin molecule with a high degree of purity and in a relatively good overall yield (Schuster & Wagner, 1993).

Molecular Structure Analysis

The crystal structure of Vigabatrin has been determined, revealing that it belongs to the space group Fdd2 with specific cell dimensions. An interesting feature of its structure is the intramolecular cation-π interaction between vinyl and ammonium groups, which is a notable aspect of its molecular architecture (Haramura et al., 2004).

Chemical Reactions and Properties

Vigabatrin's primary chemical property is its irreversible inhibition of GABA transaminase (GABA-T), which results in an increase in brain levels of GABA. This action is central to its efficacy in treating epilepsy and other CNS disorders. Its racemic mixture, consisting of active S(+) and inactive R(-) enantiomers, exhibits specific pharmacokinetic properties that are crucial for its therapeutic effects (Rey et al., 1992).

Physical Properties Analysis

Vigabatrin is characterized by its physical properties, including rapid absorption with peak concentrations reached within 1 to 2 hours post-administration, dose-linear pharmacokinetics, and a major route of elimination through renal excretion. Its apparent volume of distribution and the lack of protein binding are critical factors that influence its therapeutic profile (Rey et al., 1992).

Chemical Properties Analysis

As a structural analogue of GABA, vigabatrin's chemical properties are pivotal in its mechanism of action. Its irreversible inhibition of GABA transaminase leads to increased GABA levels in the brain, a feature that underpins its effectiveness in managing seizures and epilepsy. The detailed study of its chemical behavior, including interactions with other pharmaceutical agents and its metabolic pathway, is essential for understanding its clinical utility and potential adverse effects (Willmore et al., 2009).

Applications De Recherche Scientifique

1. Synthesis of Vigabatrin Using Glycal Chemistry

  • Summary of Application: Vigabatrin is synthesized using a carbohydrate-based synthetic route. The Ferrier rearrangement is applied, leading to the creation of 4-aminohexenoic acid, also known as ® and (S)-vigabatrin .
  • Methods of Application: The synthesis of Vigabatrin starts from the 2,3-unsaturated methylglycoside, obtained via Ferrier rearrangement of tri-O-acetyl-D-glucal . D-glucose or D-galactose are used as the chiral starting materials for the synthesis of ® and (S)-vigabatrin .
  • Results or Outcomes: The potential of D-glucose or D-galactose as the chiral starting materials for the synthesis of ® and (S)-vigabatrin has been explored .

3. Pharmacokinetics of Vigabatrin

  • Summary of Application: The pharmacokinetic characteristics of Vigabatrin are studied and the interaction effects of concomitant antiseizure medications on Vigabatrin in terms of its pharmacokinetics and pharmacodynamics are highlighted .
  • Methods of Application: The study involves the administration of Vigabatrin along with other antiseizure medications, and the effects are observed and recorded .
  • Results or Outcomes: The study provides insights into how Vigabatrin interacts with other antiseizure medications, which can be crucial in determining the effectiveness and safety of the drug .

4. Vigabatrin in the Treatment of Epilepsy

  • Summary of Application: Vigabatrin is used in the treatment of epilepsy. It is an irreversible inhibitor of γ-aminobutyric acid (GABA)-transaminase, the enzyme responsible for GABA degradation .
  • Methods of Application: Vigabatrin is administered to patients suffering from epilepsy. Its effectiveness is then monitored over a period of time .
  • Results or Outcomes: Vigabatrin has been found to be effective in treating epilepsy. It increases the levels of GABA, which could have therapeutic applications in neurological disorders including epilepsy .

5. Vigabatrin in the Treatment of Parkinson’s Disease

  • Summary of Application: Vigabatrin is used in the treatment of Parkinson’s disease. It is an irreversible inhibitor of γ-aminobutyric acid (GABA)-transaminase, the enzyme responsible for GABA degradation .
  • Methods of Application: Vigabatrin is administered to patients suffering from Parkinson’s disease. Its effectiveness is then monitored over a period of time .
  • Results or Outcomes: Vigabatrin has been found to be effective in treating Parkinson’s disease. It increases the levels of GABA, which could have therapeutic applications in neurological disorders including Parkinson’s disease .

6. Vigabatrin in the Treatment of Huntington’s Chorea

  • Summary of Application: Vigabatrin is used in the treatment of Huntington’s chorea. It is an irreversible inhibitor of γ-aminobutyric acid (GABA)-transaminase, the enzyme responsible for GABA degradation .
  • Methods of Application: Vigabatrin is administered to patients suffering from Huntington’s chorea. Its effectiveness is then monitored over a period of time .
  • Results or Outcomes: Vigabatrin has been found to be effective in treating Huntington’s chorea. It increases the levels of GABA, which could have therapeutic applications in neurological disorders including Huntington’s chorea .

Safety And Hazards

Vigabatrin can cause serious side effects, including permanent vision loss . It can also cause magnetic resonance imaging (MRI) changes in babies with infantile spasms and increase the risk of suicidal thoughts or actions . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eye .

Orientations Futures

Vigabatrin was first approved for marketing under the brand name Sabril by the US Food and Drug Administration (FDA) in 2009 . Since then, several generic versions of the drug have come to market, including one sold under the brand name Vigadrone . The future of Vigabatrin will likely continue to be explored in clinical studies and trials .

Propriétés

IUPAC Name

4-aminohex-5-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNKOYLPAMUOHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vigabatrin Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vigabatrin Hydrochloride
Reactant of Route 2
Reactant of Route 2
Vigabatrin Hydrochloride
Reactant of Route 3
Vigabatrin Hydrochloride
Reactant of Route 4
Vigabatrin Hydrochloride
Reactant of Route 5
Vigabatrin Hydrochloride
Reactant of Route 6
Vigabatrin Hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.